![molecular formula C13H13NO2S B1404136 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester CAS No. 13950-62-4](/img/structure/B1404136.png)
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester
Overview
Description
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Isoxazoles
are a class of organic compounds that contain a five-membered heterocyclic ring with an oxygen atom and a nitrogen atom . They are often synthesized using metal-free synthetic routes .
Esters
, on the other hand, are a class of organic compounds that are derived from carboxylic acids. They are often involved in reactions known as esterifications . Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions .
Biochemical Analysis
Biochemical Properties
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester plays a significant role in biochemical reactions, particularly in the synthesis of intermediates for drug development. This compound interacts with various enzymes and proteins, facilitating acylation reactions during the synthesis of isoxazolopyridone derivatives . The interaction with enzymes such as penicillin-binding proteins highlights its importance in the preparation of penicillin intermediates . These interactions are primarily based on the compound’s ability to form stable complexes with the active sites of these enzymes, thereby influencing the overall reaction kinetics.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, leading to alterations in cellular responses . For instance, its interaction with topoisomerase II can result in DNA double-strand breaks, affecting cell cycle progression and potentially leading to cell death . Additionally, the compound’s impact on gene expression can lead to changes in the production of various proteins, further influencing cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . For example, its interaction with penicillin-binding proteins can inhibit the synthesis of bacterial cell walls, making it a potential candidate for antibacterial drug development . Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to downstream effects on cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation, potentially affecting its efficacy in biochemical assays
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit minimal toxicity and significant biological activity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations, leading to the formation of active metabolites that can exert biological effects . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, facilitating its conversion into different metabolites . These metabolic pathways can influence the compound’s overall efficacy and safety profile, making it essential to understand its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Additionally, binding proteins can facilitate its distribution within various cellular compartments, influencing its localization and accumulation . These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester typically involves the cyclization of benzoyl chloride oxime with ethyl acetoacetate. The reaction is carried out in an ethanol solution, and the mixture is cooled to 0°C. Sodium hydroxide is then added to adjust the pH to 7-8, and the reaction is maintained at around 10°C. The pH is further adjusted to 9-9.5, and the reaction is allowed to proceed for 4 hours. Finally, the mixture is heated to evaporate ethanol, followed by the addition of water and refluxing for 3 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature and pH control is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as carboxylic acids, alcohols, and substituted isothiazoles.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C12H13N2O2S
Molecular Weight: 247.32 g/mol
Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.
Medicinal Chemistry
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester has been explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
- Antimicrobial Activity: Derivatives of this compound have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains. In vitro studies indicate minimal cytotoxicity to host cells, highlighting its potential as a new anti-tuberculosis agent .
- Anticancer Properties: The compound has been investigated for its ability to influence cell signaling pathways and gene expression. It can modulate key signaling molecules, which may lead to alterations in cellular responses relevant to cancer therapy .
Organic Synthesis
The compound serves as an important intermediate in the synthesis of complex organic molecules.
- Synthesis of Isoxazolopyridone Derivatives: It is utilized in acylation reactions during the solid support synthesis of isoxazolopyridone derivatives, achieving yields typically ranging from 70% to 90% .
- Penicillin Derivatives Production: The compound undergoes specific reactions to form beta-lactam rings, which are crucial for the large-scale production of penicillin derivatives .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | Observations |
---|---|---|
Antimicrobial | Mycobacterium tuberculosis | Potent activity against drug-susceptible strains |
Minimal cytotoxicity to host cells | ||
Anticancer | Various cancer cell lines | Modulates signaling pathways affecting growth |
Table 2: Synthesis Methods and Yields
Reaction Type | Methodology | Yield (%) |
---|---|---|
Acylation | Solid support synthesis | 70 - 90 |
Beta-lactam formation | Specific reactions with intermediates | High yield |
Case Study 1: Antitubercular Activity
Research has shown that derivatives of this compound exhibit significant antitubercular activity. A study highlighted that these derivatives maintain efficacy against both drug-susceptible and drug-resistant strains while demonstrating minimal cytotoxic effects on human cells .
Case Study 2: Anticancer Mechanisms
In a series of experiments, the compound was found to influence key cellular signaling pathways that are critical for tumor growth. The modulation of these pathways suggests its potential utility in developing targeted cancer therapies .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-isoxazolecarboxylic acid methyl ester: Similar structure but with an isoxazole ring instead of an isothiazole ring.
5-Methylisoxazole-3-carboxylic acid: Another related compound with a different substitution pattern on the isoxazole ring.
Uniqueness
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This gives it distinct chemical properties and reactivity compared to similar compounds, making it valuable in various research and industrial applications.
Biological Activity
5-Methyl-3-phenyl-isothiazole-4-carboxylic acid ethyl ester is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNOS
Molecular Weight: 247.32 g/mol
Structure: The compound features a five-membered isothiazole ring with a phenyl group at the 3rd position, a methyl group at the 5th position, and an ethyl ester group at the 4th position.
The biological activity of this compound is attributed to its interactions with various biological targets:
- Enzyme Inhibition: The compound can bind to active sites of enzymes, altering their catalytic activities. This mechanism is crucial for its potential antimicrobial and anticancer properties.
- Cellular Signaling Modulation: Research indicates that it influences key signaling pathways, impacting gene expression and cellular metabolism.
- Antimicrobial Activity: Notably, some derivatives have demonstrated potent activity against Mycobacterium tuberculosis, effective against both drug-susceptible and drug-resistant strains.
Biological Activity Overview
The following table summarizes the biological activities observed for this compound and its derivatives:
Case Studies and Research Findings
-
Antitubercular Activity:
- A study highlighted that derivatives of this compound showed minimal cytotoxicity while effectively inhibiting Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis indicated that modifications in the phenyl group significantly impacted activity levels against both drug-susceptible and resistant strains.
- Anticancer Properties:
- Antiviral Research:
Properties
IUPAC Name |
ethyl 5-methyl-3-phenyl-1,2-thiazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-16-13(15)11-9(2)17-14-12(11)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGQKPGSXDIIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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